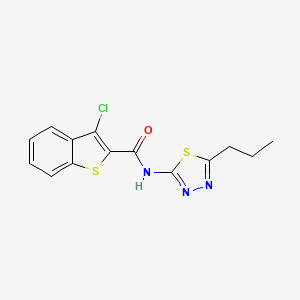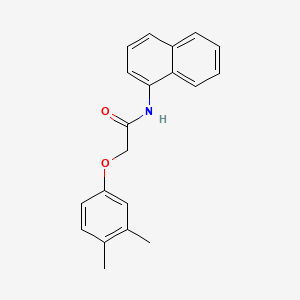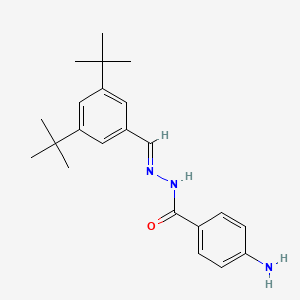![molecular formula C13H9BrN2O2S B5882090 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5882090.png)
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole, also known as BNIPSI, is a chemical compound that has gained significant attention in the scientific community. BNIPSI is a potent and selective inhibitor of protein kinase C (PKC) activity, which is an essential enzyme involved in various cellular signaling pathways. Due to its unique properties, BNIPSI has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole works by inhibiting the activity of PKC, which is an essential enzyme involved in various cellular signaling pathways. PKC is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, this compound can disrupt these cellular processes, leading to the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of PKC, leading to the inhibition of cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. Furthermore, this compound has been shown to improve insulin sensitivity in diabetic patients, making it a potential therapeutic agent for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole in laboratory experiments is its specificity for PKC. This compound is a potent and selective inhibitor of PKC activity, making it an ideal tool for studying the role of PKC in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, making it important to use the appropriate concentration in laboratory experiments.
Direcciones Futuras
There are several future directions for the use of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole in scientific research. One potential direction is the use of this compound in the treatment of cancer. The compound has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. Another potential direction is the use of this compound in the treatment of diabetes. The compound has been shown to improve insulin sensitivity in diabetic patients, making it a potential therapeutic agent for the treatment of diabetes. Finally, the use of this compound in the study of PKC signaling pathways could lead to a better understanding of the role of PKC in various cellular processes.
Métodos De Síntesis
The synthesis of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with imidazole in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis of this compound is a relatively straightforward process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole has been used extensively in scientific research for its potential use as a therapeutic agent. The compound has been shown to inhibit the activity of PKC, which is involved in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. This compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
1-(4-bromonaphthalen-1-yl)sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-5-6-13(11-4-2-1-3-10(11)12)19(17,18)16-8-7-15-9-16/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQLJINUDVMQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide](/img/structure/B5882028.png)


![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)
![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)
![N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)

![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)